molecular formula C14H12O4 B14433450 9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 78497-55-9

9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B14433450
CAS No.: 78497-55-9
M. Wt: 244.24 g/mol
InChI Key: GOUQITYFBIOLSX-UHFFFAOYSA-N
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Description

9-Propoxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one consists of a furan ring fused to a benzopyran ring, with a propoxy group attached at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxycoumarin with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-Propoxy-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the propoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

9-Propoxy-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Propoxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bergapten (4-Methoxy-7H-furo3,2-gbenzopyran-7-one) : Known for its photosensitizing properties.
  • Imperatorin (9-[(3-methyl-2-butenyl)oxy]-7H-furo3,2-gbenzopyran-7-one) : Exhibits various biological activities, including anti-inflammatory and anticancer effects.
  • Heraclenin (9-(2,3-epoxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one) : Known for its antimicrobial properties.

Uniqueness

9-Propoxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties compared to other furocoumarins. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

78497-55-9

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

9-propoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H12O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h3-5,7-8H,2,6H2,1H3

InChI Key

GOUQITYFBIOLSX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Origin of Product

United States

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